Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
Description
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
phenyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(10-4-2-1-3-5-10)12-7-6-11-8-9-15-14(11)16-12/h1-9H,(H,15,16) |
InChI Key |
ZBZWALVQRVQDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves the reaction of a pyridine derivative with a phenyl-substituted aldehyde under specific conditions. One common method involves the use of a Madelung or Fischer synthesis of indoles, which are then modified to produce the desired pyrrolopyridine structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the 3-position of the pyridine ring, using reagents like halogens or nitrosobenzene. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, it inhibits their activity, leading to a decrease in cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further development as a therapeutic agent.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in 6h) enhance lipophilicity and binding affinity to PARP-1 .
- Bulkier substituents (e.g., piperazinyl in 6h vs. piperidinyl in 6j) influence steric interactions, affecting inhibitory potency.
Physicochemical Properties
- Molecular weight : The target compound (222.24 g/mol) is lighter than 6h (419.45 g/mol) but heavier than the methanamine derivative (147.18 g/mol), impacting solubility and bioavailability .
- Solubility : Fluorinated analogs like 6h exhibit higher lipophilicity (logP ≈ 3.2), favoring membrane permeability, while the methanamine derivative’s amine group enhances aqueous solubility .
- Stability : The ketone group in the target compound may confer stability under physiological conditions compared to boronic acid derivatives (e.g., ), which are prone to hydrolysis .
Comparison with Analogues :
Biological Activity
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone, a compound belonging to the pyrrolopyridine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₀N₂O
- Molecular Weight : 226.24 g/mol
- CAS Number : 25000011
The compound features a pyrrolopyridine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds within the pyrrolopyridine class often act as inhibitors of various kinases and receptors involved in cancer progression. Specifically, studies have demonstrated that derivatives of this class can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis.
Key Findings:
- FGFR Inhibition : A related compound demonstrated IC₅₀ values against FGFR1–4 ranging from 7 to 712 nM, indicating potent inhibitory activity that could translate into effective cancer therapies .
- Apoptosis Induction : In vitro studies have shown that certain derivatives can induce apoptosis in breast cancer cell lines, further supporting their potential as therapeutic agents .
Biological Activity Data
The following table summarizes the biological activities associated with various derivatives of the pyrrolopyridine class, including this compound:
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyrrolopyridine derivatives, researchers synthesized several compounds and evaluated their effects on breast cancer cell lines. The results indicated that specific derivatives not only inhibited cell proliferation but also triggered apoptotic pathways. The lead compound exhibited significant activity against FGFRs, suggesting a promising avenue for further development in cancer therapeutics .
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial effects of pyrrolopyridine derivatives revealed that some compounds displayed potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
